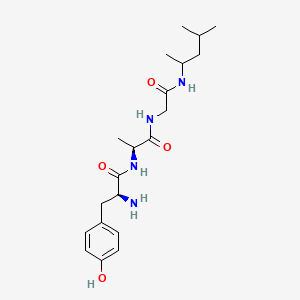

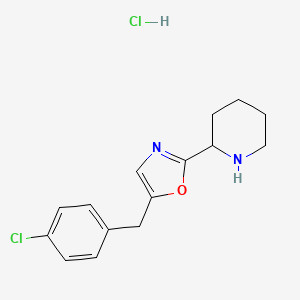

![molecular formula C39H32ClF10N7O5S2 B12301189 N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)

N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lenacapavir is a novel, first-in-class, multistage, selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It has demonstrated significant antiviral activity and adequate pharmacokinetic exposure for up to six months after a single subcutaneous injection . Lenacapavir works by binding to the proteins that make up the outer layer of the HIV-1 virus (the capsid), interfering with different steps necessary for the virus to multiply .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenacapavir involves multiple steps, starting from key starting materials (KSMs) that are sourced from various suppliers. The proposed route of synthesis includes the preparation of the active pharmaceutical ingredient (API) through a series of chemical reactions, including condensation, cyclization, and purification steps . The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of lenacapavir involves scaling up the laboratory synthesis to a commercial scale. This includes optimizing the reaction conditions to maximize yield and purity while minimizing impurities. The process also involves stringent quality control measures to ensure the consistency and safety of the final product. Key starting materials are sourced from reliable suppliers, and the entire production process is monitored to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Lenacapavir undergoes various chemical reactions, including:

Oxidation: Lenacapavir can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Lenacapavir can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the chemical reactions of lenacapavir include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of lenacapavir, which may have different pharmacological properties. These derivatives are often studied to understand the structure-activity relationship and to identify potential new therapeutic agents .

Scientific Research Applications

Lenacapavir has a wide range of scientific research applications, including:

Chemistry: Lenacapavir is used as a model compound to study the chemical properties and reactivity of HIV-1 capsid inhibitors.

Biology: Lenacapavir is used in biological studies to understand the mechanisms of HIV-1 replication and to identify potential targets for antiviral therapy.

Medicine: Lenacapavir is being developed as a long-acting antiretroviral drug for the treatment and prevention of HIV-1 infection. .

Mechanism of Action

Lenacapavir exerts its effects by binding directly to the interface between HIV-1 viral capsid protein subunits in capsid hexamers. This binding interferes with essential steps of viral replication, including capsid-mediated nuclear uptake of HIV-1 proviral DNA, virus assembly and release, production of capsid protein subunits, and capsid core formation . By disrupting these processes, lenacapavir effectively inhibits HIV-1 replication and prevents the virus from multiplying .

Comparison with Similar Compounds

Lenacapavir is unique among HIV-1 capsid inhibitors due to its long-acting formulation and high potency. Similar compounds include:

Cabotegravir: Another long-acting antiretroviral drug used for HIV-1 treatment and prevention.

Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in combination with other antiretroviral drugs.

Dolutegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1 infection.

Compared to these compounds, lenacapavir offers the advantage of less frequent dosing (bi-annual subcutaneous injections) and a unique mechanism of action targeting the HIV-1 capsid .

Properties

IUPAC Name |

N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYXUCLEHAUSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32ClF10N7O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)

![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)

![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)